molecular formula C27H22N2S B2445589 4,6-Bis(4-methylstyryl)-2-(2-propynylsulfanyl)nicotinonitrile CAS No. 303985-49-1

4,6-Bis(4-methylstyryl)-2-(2-propynylsulfanyl)nicotinonitrile

Cat. No.: B2445589
CAS No.: 303985-49-1
M. Wt: 406.55
InChI Key: BCQSKBZJQNKPBX-VCFJNTAESA-N
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Description

4,6-Bis(4-methylstyryl)-2-(2-propynylsulfanyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(4-methylstyryl)-2-(2-propynylsulfanyl)nicotinonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Nicotinonitrile Core: Starting with a suitable pyridine derivative, nitrile functionality can be introduced through reactions such as the Sandmeyer reaction.

    Introduction of Styryl Groups: The styryl groups can be introduced via a Heck reaction, where a halogenated nicotinonitrile reacts with styrene derivatives in the presence of a palladium catalyst.

    Addition of Propynylsulfanyl Group: The propynylsulfanyl group can be added through a nucleophilic substitution reaction, where a suitable thiol reacts with a propargyl halide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(4-methylstyryl)-2-(2-propynylsulfanyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitrile groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propynylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like thiols, amines, under mild to moderate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.

    Industry: Use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4,6-Bis(4-methylstyryl)-2-(2-propynylsulfanyl)nicotinonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially affecting various pathways.

Comparison with Similar Compounds

Similar Compounds

    4,6-Distyryl-2-(2-propynylsulfanyl)nicotinonitrile: Similar structure but lacks the methyl groups on the styryl moieties.

    4,6-Bis(4-methylstyryl)-2-(2-propynylsulfanyl)pyridine: Similar but without the nitrile group.

Uniqueness

4,6-Bis(4-methylstyryl)-2-(2-propynylsulfanyl)nicotinonitrile is unique due to the combination of styryl, propynylsulfanyl, and nitrile groups, which confer distinct chemical properties and potential for diverse applications.

Properties

IUPAC Name

4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]-2-prop-2-ynylsulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2S/c1-4-17-30-27-26(19-28)24(15-13-22-9-5-20(2)6-10-22)18-25(29-27)16-14-23-11-7-21(3)8-12-23/h1,5-16,18H,17H2,2-3H3/b15-13-,16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQSKBZJQNKPBX-VCFJNTAESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC(=NC(=C2C#N)SCC#C)C=CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\C2=CC(=NC(=C2C#N)SCC#C)/C=C/C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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